molecular formula C8H8BrF2NO B1408314 5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine CAS No. 1592671-16-3

5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine

Cat. No.: B1408314
CAS No.: 1592671-16-3
M. Wt: 252.06 g/mol
InChI Key: ZFWKXIZGLONJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine is a useful research compound. Its molecular formula is C8H8BrF2NO and its molecular weight is 252.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Neural Stem Cell Research

5-Bromo-2′-deoxyuridine (BrdU), a related compound to 5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine, has been used in the study of neural stem cells (NSCs). Research by Schneider and d’Adda di Fagagna (2012) found that NSCs exposed to BrdU undergo significant changes, including the loss of stem cell markers and the initiation of glial differentiation. This is accompanied by a reduction in DNA methyltransferases and a loss of global DNA CpG methylation, pointing to potential applications of such compounds in stem cell research and differentiation therapy in oncology (Schneider & d'Adda di Fagagna, 2012).

In Synthetic Chemistry

A study by Ahmad et al. (2017) explored the use of 5-bromo-2-methylpyridin-3-amine, a compound structurally similar to this compound, in synthesizing novel pyridine derivatives. These derivatives exhibit potential as chiral dopants for liquid crystals and have shown various biological activities, including anti-thrombolytic and biofilm inhibition activities. This highlights the utility of brominated pyridine compounds in the development of new materials and therapeutic agents (Ahmad et al., 2017).

In Antiviral and Antitumor Research

Bobek, Kavai, and De Clercq (1987) researched 5-(2,2-Difluorovinyl)-2'-deoxyuridine, which is closely related to the compound . Their study showed its effectiveness against herpes simplex virus and tumor cells. This suggests the potential use of similar compounds in antiviral and antitumor therapies (Bobek, Kavai, & De Clercq, 1987).

In Radiosensitizing Agents

Research by Rudra et al. (2015) on 5-Bromo-2'-deoxyuridine, a structurally related compound, has found applications as a radiosensitizing agent. These agents are used to enhance the effect of radiotherapy in tumor cells, particularly in hypoxic environments, offering a promising direction for improving cancer treatment outcomes (Rudra et al., 2015).

Properties

IUPAC Name

5-bromo-2-(2,2-difluoroethoxy)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NO/c1-5-2-8(12-3-6(5)9)13-4-7(10)11/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWKXIZGLONJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.